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Introduction
CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA

carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2,

the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This

technical guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of CP-640186, presenting key data in a structured format for

researchers and drug development professionals.

Discovery and Chemical Properties
CP-640186 was developed as a more metabolically stable analog of an earlier compound, CP-

610431, which was identified through high-throughput screening.[6] It belongs to the N-

substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by CP-640186
is reversible.[7]

Chemical Structure:

Molecular Formula: C26H39N3O4

Molecular Weight: 485.62 g/mol [3]
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Mechanism of Action: Dual Inhibition of ACC
Isoforms
CP-640186 exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and

ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of

acetyl-CoA to produce malonyl-CoA.[8]

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose

tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.

ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle

and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine

palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids

into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, CP-640186 reduces the overall cellular concentration of

malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and

promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is

uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA,

bicarbonate, and citrate.[7]

Signaling Pathway and Metabolic Consequences
The inhibition of ACC by CP-640186 initiates a cascade of metabolic changes that shift cellular

energy metabolism from lipid synthesis to lipid oxidation.
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CP-640186 Mechanism of Action

Quantitative Data Summary
The following tables summarize the key quantitative data for CP-640186 from in vitro and in

vivo studies.
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Table 1: In Vitro Inhibitory and Cellular Activity
Parameter

Species/Cell
Line

Target Value Reference

IC50 Rat ACC1 (liver) 53 nM [1][2][3]

Rat
ACC2 (skeletal

muscle)
61 nM [1][2][3]

Rat, Mouse,

Monkey, Human
ACC1 & ACC2 ~60 nM [5]

EC50 HepG2 cells

Fatty Acid

Synthesis

Inhibition

0.62 µM [1]

HepG2 cells

Triglyceride

Synthesis

Inhibition

1.8 µM [1]

C2C12 cells

Palmitate Acid

Oxidation

Stimulation

57 nM [1]

Rat

Epitrochlearis

Muscle

Palmitate Acid

Oxidation

Stimulation

1.3 µM [1]

Table 2: In Vivo Efficacy (ED50 Values)
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Parameter Species Tissue/Effect Value (mg/kg) Reference

Malonyl-CoA

Reduction
Rat Liver 55 [6]

Rat Soleus Muscle 6 [6]

Rat
Quadriceps

Muscle
15 [6]

Rat Cardiac Muscle 8 [6]

Fatty Acid

Synthesis

Inhibition

Rat - 13 [6]

CD1 Mice - 11 [6]

ob/ob Mice - 4 [6]

Whole Body

Fatty Acid

Oxidation

Stimulation

Rat - ~30 [6]

Acute Efficacy

(Oral Gavage)
Rat -

4.6 (1h), 9.7 (4h),

21 (8h)
[1]

Table 3: Pharmacokinetic Parameters in Rats
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Parameter Route Value Reference

Plasma Half-life (t1/2)
IV (5 mg/kg) / Oral (10

mg/kg)
1.5 h [2]

Bioavailability Oral 39% [2]

Plasma Clearance

(Clp)
IV 65 ml/min/kg [2]

Volume of Distribution

(Vdss)
IV 5 L/kg [2]

Tmax (Oral) Oral 1.0 h [2]

Cmax (Oral) Oral 345 ng/mL [2]

AUC0-∞ (Oral) Oral 960 ng·h/mL [2]

Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays of CP-640186 are

proprietary. However, based on the available literature, representative methodologies can be

outlined.

Representative Protocol: In Vitro ACC Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound

against ACC, often by measuring the production of ADP.
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In Vitro ACC Inhibition Assay Workflow
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Methodology:

Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution

series of CP-640186, and a substrate master mix containing ATP, acetyl-CoA, and sodium

bicarbonate in an appropriate assay buffer.

Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of CP-
640186 to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle

control).

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow

for binding.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all

wells.

Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or

37°C) for a specific duration.

Signal Detection: Measure the product formation. A common method is to quantify the

amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a

luminescent signal proportional to the ADP concentration.

Data Analysis: Calculate the percentage of inhibition for each concentration of CP-640186
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

Representative Protocol: Chemical Synthesis
The synthesis of N-substituted bipiperidylcarboxamides like CP-640186 generally involves the

coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed,

synthetic approach is outlined below.

General Synthetic Scheme:

Amide Coupling: The core structure is likely assembled via an amide bond formation

between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative.
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Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this

transformation.

Functional Group Interconversion: The substituents on the piperidine rings can be introduced

either before or after the key amide coupling step through various functional group

manipulations.

Preclinical Development and Potential Applications
Preclinical studies in various animal models have demonstrated that CP-640186 can effectively

reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation.

[6] These effects translate to favorable metabolic outcomes, including reductions in body

weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]

The potent and well-characterized mechanism of action of CP-640186 has made it a valuable

tool compound for studying the roles of ACC and fatty acid metabolism in various physiological

and pathological processes. Beyond metabolic diseases, research has explored its potential as

an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]

Conclusion
CP-640186 is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been

instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-

defined mechanism of action and demonstrated efficacy in preclinical models for metabolic

disorders and other diseases underscore the importance of ACC as a drug target. The

quantitative data and methodologies presented in this guide provide a valuable resource for

researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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